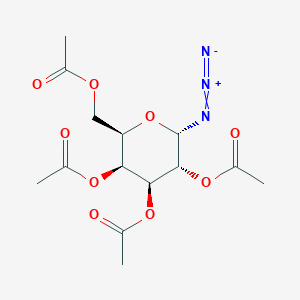

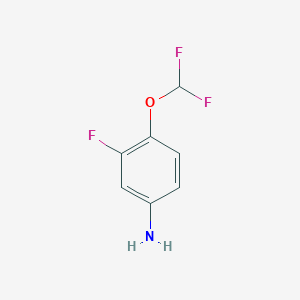

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide" is not directly mentioned in the provided papers. However, the papers discuss various related acetylated galactopyranosides and their derivatives, which are key intermediates in the synthesis of other compounds and are used in the study of enzymatic activities and the synthesis of complex carbohydrates .

Synthesis Analysis

The synthesis of related compounds involves the acetylation of galactopyranosides and the formation of key intermediates. For instance, 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-D-galactopyranosyl bromide is prepared and used to synthesize a trisaccharide after deprotection . Similarly, the synthesis of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside involves the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with an aglycone alcohol .

Molecular Structure Analysis

The molecular structures of these compounds are often determined using X-ray crystallography. For example, the crystal structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a chair conformation for the sugar molecules and preferred trans conformation for the acetyl groups . Similarly, the structure of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is analyzed by X-ray diffraction, showing the β-D-galactopyranose rings in the 4C1 chair conformation .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to the formation of various structures. For instance, the reaction of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide with silver or mercury(II) acetate results in inversion of configuration at the cyanide-bearing carbon . These reactions are crucial for the synthesis of complex carbohydrates and for understanding the stereochemistry of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structures and conformational stability. The crystallographic data provide insights into the density and molecular conformations of the compounds . The solid-state structure of related disaccharides, such as methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-galactopyranoside, is analyzed using a combination of experimental and theoretical methods, revealing the conformations that fit the experimental structures .

Scientific Research Applications

Synthesis of Glycoconjugates

One notable application involves the synthesis of azido-functionalized carbohydrates for designing glycoconjugates. This method utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuACC), a form of "click chemistry," to readily connect azido-functionalized carbohydrate derivatives to alkyne-functionalized biomolecules, facilitating various chemical biology applications (Cecioni, Goyard, Praly, & Vidal, 2012).

Anti-metastatic Activity Exploration

Another application is in the synthesis of glycoside clusters scaffolded onto different backbones to explore anti-metastatic activity. This synthesis pathway provides an efficient method for creating complex carbohydrate structures that can be used in biological studies (Meng, Yang, Li, Li, Cheng, Cai, & Li, 2002).

Functionalization of Carbon Nanotubes

Functionalization of pristine single-walled carbon nanotubes (SWCNTs) with sugar azides, including 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide, represents another significant application. This approach enhances the solubility of carbon nanotubes in water, demonstrating the potential for bioconjugation and biosensing applications (Leinonen, Pettersson, & Lajunen, 2011).

Structural Analysis of Carbohydrate Derivatives

The solid-state structure analysis of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside and related derivatives has provided insights into the molecular conformations of these complex sugars. This information is crucial for understanding the chemical behavior and reactivity of such compounds (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

Safety And Hazards

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide | |

CAS RN |

94427-00-6 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)